molecular formula C18H23F3N2O3 B2729615 2-(Piperidine-1-carbonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}morpholine CAS No. 2415516-98-0

2-(Piperidine-1-carbonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}morpholine

Cat. No.: B2729615
CAS No.: 2415516-98-0
M. Wt: 372.388
InChI Key: DVFSKLXNDBQKLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Piperidine-1-carbonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}morpholine is a complex organic compound that features a piperidine ring, a morpholine ring, and a trifluoromethoxyphenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidine-1-carbonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}morpholine typically involves multi-step organic reactions. One common method includes the reaction of piperidine with a suitable morpholine derivative under controlled conditions. The trifluoromethoxyphenyl group is introduced through a nucleophilic substitution reaction, often using a trifluoromethoxybenzyl halide as the starting material .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. Techniques such as crystallization and chromatography are employed to purify the final compound .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidine-1-carbonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

2-(Piperidine-1-carbonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Piperidine-1-carbonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}morpholine involves its interaction with specific molecular targets. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like 4-(piperidin-1-yl)pyridine share structural similarities.

    Morpholine derivatives: Compounds such as 4-morpholinylbenzene derivatives are structurally related.

Uniqueness

2-(Piperidine-1-carbonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}morpholine is unique due to the presence of the trifluoromethoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

piperidin-1-yl-[4-[[4-(trifluoromethoxy)phenyl]methyl]morpholin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N2O3/c19-18(20,21)26-15-6-4-14(5-7-15)12-22-10-11-25-16(13-22)17(24)23-8-2-1-3-9-23/h4-7,16H,1-3,8-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFSKLXNDBQKLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)CC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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